N-(4-chlorophenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide
Description
N-(4-chlorophenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide is a synthetic benzamide derivative featuring a triazole ring substituted with a methyl group and a 4-chlorophenylamide moiety. Its molecular formula is C₁₆H₁₂ClN₄O, with a molecular weight of 317.75 g/mol . The compound’s structure combines a benzamide core with a 1,2,3-triazole ring, a configuration known for enhancing biological activity through hydrogen bonding and π-stacking interactions .
Properties
IUPAC Name |
N-(4-chlorophenyl)-4-(5-methyltriazol-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O/c1-11-10-18-20-21(11)15-8-2-12(3-9-15)16(22)19-14-6-4-13(17)5-7-14/h2-10H,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBXQDWCBACWZTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=NN1C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide typically involves the following steps:
Formation of the 1,2,3-triazole ring: This can be achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as the “click” reaction. The reaction involves the use of an alkyne and an azide to form the triazole ring.
Attachment of the 4-chlorophenyl group:
Formation of the benzamide moiety: The final step involves the formation of the benzamide group, which can be achieved through an amidation reaction using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be necessary to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and physicochemical properties of N-(4-chlorophenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide can be contextualized by comparing it to structurally analogous derivatives. Key differences in substituents, heterocyclic systems, and functional groups significantly influence activity, solubility, and pharmacokinetics.
Substituent Variations on the Aromatic Ring
| Compound Name | Structural Features | Key Differences | Biological Impact |
|---|---|---|---|
| N-(3-chlorophenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide | 3-chlorophenyl, 4-methylphenyl | Chlorine at meta-position vs. para-position | Altered steric and electronic profiles reduce binding affinity to certain enzymes . |
| N-(4-ethoxyphenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide | Ethoxy group instead of chloro | Ethoxy’s electron-donating nature vs. chloro’s electron-withdrawing effect | Increased solubility in polar solvents but reduced lipophilicity . |
| N-(2-cyanophenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide | Cyanophenyl substitution | Strong electron-withdrawing cyano group | Enhanced reactivity in nucleophilic environments; potential for covalent bonding with targets . |
| N-(3-fluorophenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide | Fluorine at meta-position | Smaller atomic radius and higher electronegativity of fluorine | Improved metabolic stability due to resistance to oxidative degradation . |
Heterocyclic Modifications
| Compound Name | Core Structure | Key Differences | Pharmacokinetic Impact |
|---|---|---|---|
| N-{3-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methoxybenzamide | Thiadiazole instead of benzamide | Thiadiazole’s sulfur atom enhances π-acceptor capacity | Increased selectivity for sulfur-metabolizing enzymes . |
| N-{5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl}-2-methylbenzamide | Oxadiazole ring | Oxygen vs. nitrogen in heterocycle | Reduced stability under acidic conditions but improved oral bioavailability . |
Halogen Substitution Effects
- Chlorine vs. Bromine : Bromine’s larger atomic size in compounds like N-(3-bromophenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide increases steric hindrance, reducing binding to compact active sites but enhancing hydrophobic interactions .
- Chlorine vs. Nitro Groups : Nitro-substituted analogs (e.g., 1-(3-nitrophenyl)-5-methyltriazole ) exhibit stronger electron-withdrawing effects, improving reactivity but increasing toxicity risks .
Pharmacokinetic and Solubility Profiles
- The 4-chlorophenyl group in the target compound provides moderate lipophilicity (logP ~3.2), balancing membrane permeability and aqueous solubility better than highly nonpolar derivatives (e.g., N-(4-methylphenyl)-5-methyltriazole, logP ~2.8) .
- Ethoxy and methoxy substituents (e.g., N-(4-methoxybenzyl)benzamide ) improve water solubility but reduce blood-brain barrier penetration compared to chloro derivatives .
Key Research Findings and Data Tables
Table 2: Physicochemical Properties
| Compound | logP | Solubility (mg/mL) | Metabolic Stability (t₁/₂, h) |
|---|---|---|---|
| Target Compound | 3.2 | 0.15 (Water) | 4.8 |
| N-(2-cyanophenyl) analog | 2.9 | 0.08 (Water) | 3.2 |
| Thiadiazole derivative | 3.5 | 0.05 (Water) | 6.1 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
